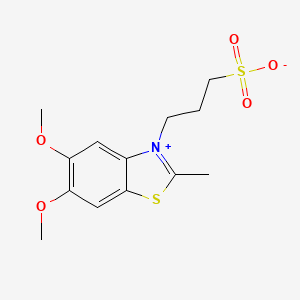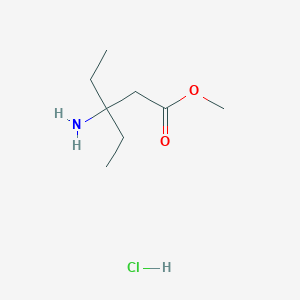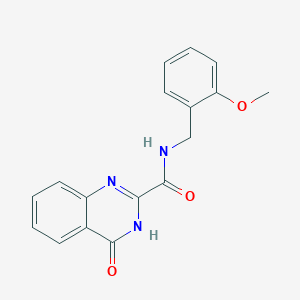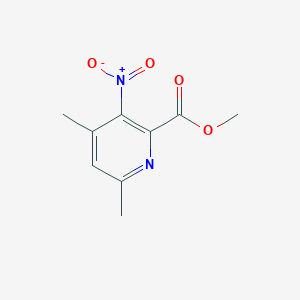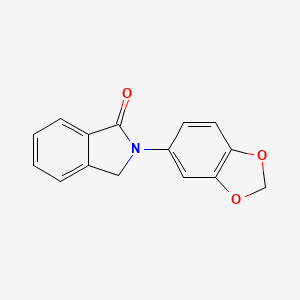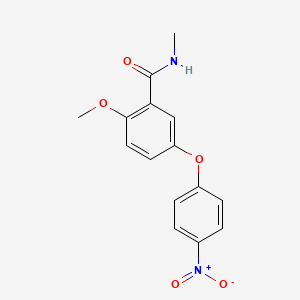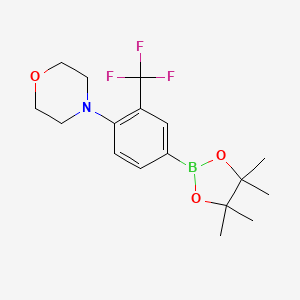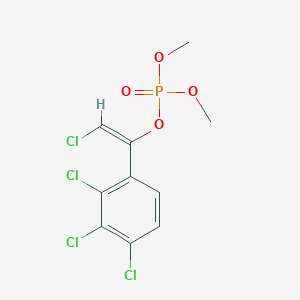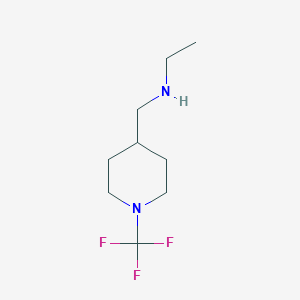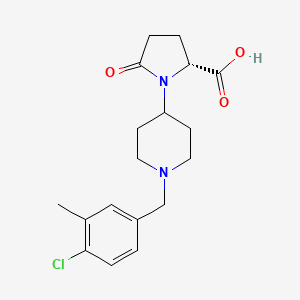
N-ethyl-1,3-dithian-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1,3-dithian-2-imine is an organic compound characterized by the presence of a dithiane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethyl-1,3-dithian-2-imine can be synthesized through the reaction of 1,3-propanedithiol with ethylamine in the presence of a Lewis acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dithiane ring . The use of a Lewis acid catalyst, such as yttrium triflate, enhances the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-1,3-dithian-2-imine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and chromium trioxide in the presence of pyridine.
Reduction: Lithium aluminum hydride, sodium borohydride, and zinc in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine or pyridine.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Substituted dithiane derivatives.
Applications De Recherche Scientifique
N-ethyl-1,3-dithian-2-imine has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of N-ethyl-1,3-dithian-2-imine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions with electrophiles to form new chemical bonds. Its sulfur atoms can also engage in redox reactions, contributing to its reactivity and potential biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-dithiane: A parent compound with a similar dithiane ring structure but without the ethylamine substitution.
1,3-dithiolane: A related compound with a five-membered ring containing two sulfur atoms.
2-methyl-1,3-dithiane: A derivative with a methyl group substitution on the dithiane ring.
Uniqueness
N-ethyl-1,3-dithian-2-imine is unique due to the presence of the ethylamine group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Numéro CAS |
64067-80-7 |
|---|---|
Formule moléculaire |
C6H11NS2 |
Poids moléculaire |
161.3 g/mol |
Nom IUPAC |
N-ethyl-1,3-dithian-2-imine |
InChI |
InChI=1S/C6H11NS2/c1-2-7-6-8-4-3-5-9-6/h2-5H2,1H3 |
Clé InChI |
XMEYSAAFTIDKQX-UHFFFAOYSA-N |
SMILES canonique |
CCN=C1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)

